![molecular formula C10H5Cl2N3O3 B13870450 1-(2,6-Dichloropyridin-4-yl)-4-oxopyridazine-3-carboxylic acid](/img/structure/B13870450.png)
1-(2,6-Dichloropyridin-4-yl)-4-oxopyridazine-3-carboxylic acid
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Overview
Description
1-(2,6-Dichloropyridin-4-yl)-4-oxopyridazine-3-carboxylic acid is a heterocyclic compound that contains both pyridine and pyridazine rings
Preparation Methods
The synthesis of 1-(2,6-Dichloropyridin-4-yl)-4-oxopyridazine-3-carboxylic acid typically involves the reaction of 2,6-dichloropyridine with appropriate reagents to introduce the pyridazine and carboxylic acid functionalities. One common method involves the use of boronic acids and esters as intermediates . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(2,6-Dichloropyridin-4-yl)-4-oxopyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorinated positions, using nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,6-Dichloropyridin-4-yl)-4-oxopyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloropyridin-4-yl)-4-oxopyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,6-Dichloropyridin-4-yl)-4-oxopyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
2,6-Dichloropyridine-4-boronic acid: Used in similar synthetic applications.
1-(2,6-Dichloropyridin-4-yl)-3-phenylurea: Known for its biological activity
Properties
Molecular Formula |
C10H5Cl2N3O3 |
---|---|
Molecular Weight |
286.07 g/mol |
IUPAC Name |
1-(2,6-dichloropyridin-4-yl)-4-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2N3O3/c11-7-3-5(4-8(12)13-7)15-2-1-6(16)9(14-15)10(17)18/h1-4H,(H,17,18) |
InChI Key |
ZBAOZWCUHOLUPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C(C1=O)C(=O)O)C2=CC(=NC(=C2)Cl)Cl |
Origin of Product |
United States |
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